molecular formula C20H20N4O B2726573 11-Morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 329709-09-3

11-Morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B2726573
CAS No.: 329709-09-3
M. Wt: 332.407
InChI Key: UWKMGBPWOMPPFO-UHFFFAOYSA-N
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Description

11-Morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a critical role in cell proliferation, neuronal development, and synaptic function. Its inhibition is a prominent strategy in several research areas, most notably in the study of Down syndrome, as the DYRK1A gene is located on chromosome 21 and is thought to contribute to the cognitive deficits associated with trisomy 21 Link . By selectively targeting DYRK1A, this compound is a valuable tool for probing the kinase's role in regulating transcription factors like NFAT and Gli1, thereby impacting T-cell activation and Hedgehog signaling pathways, respectively. Furthermore, research has explored the potential of DYRK1A inhibition in neurodegenerative contexts, such as Alzheimer's disease, due to its involvement in tau phosphorylation and amyloid-beta pathology Link . This morpholino-substituted carbonitrile derivative provides researchers with a key pharmacological agent to dissect DYRK1A-mediated signaling cascades and evaluate its potential as a therapeutic target for cognitive disorders and other human diseases.

Properties

IUPAC Name

11-morpholin-4-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c21-13-16-14-5-1-2-6-15(14)20(23-9-11-25-12-10-23)24-18-8-4-3-7-17(18)22-19(16)24/h3-4,7-8H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKMGBPWOMPPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 11-Morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves multiple steps, typically starting with the preparation of the benzimidazoisoquinoline core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The morpholine ring is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

11-Morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

a. Antisense Oligonucleotides and Gene Therapy

One significant application of this compound lies in its potential use as an antisense oligonucleotide (ASO) for gene therapy. Research indicates that Morpholino-modified ASOs can effectively modify splicing events in genes associated with neurodegenerative diseases such as Spinal Muscular Atrophy (SMA). A study demonstrated that a Morpholino ASO targeting a specific intronic repressor could enhance the production of functional proteins from the SMN2 gene, thereby improving survival in mouse models of SMA . This suggests that compounds like 11-Morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile could play a crucial role in developing therapies aimed at correcting splicing defects.

b. Neuroprotective Properties

Compounds related to tetrahydroisoquinolines have been investigated for their neuroprotective properties. Specifically, studies have shown that certain derivatives can cross the blood-brain barrier and may be implicated in the treatment of neurodegenerative diseases like Parkinson's disease . The structural similarities between these compounds and this compound suggest that it may also possess similar neuroprotective effects.

Molecular Biology Applications

a. Targeting Specific RNA Sequences

The ability of Morpholino compounds to bind to RNA sequences makes them valuable tools in molecular biology for studying gene expression and function. The this compound can be designed to target specific mRNA sequences to inhibit or modulate gene expression. This application is particularly useful in functional genomics and the development of novel therapeutic strategies .

b. Research on Alternative Splicing

Research into alternative splicing mechanisms is crucial for understanding various diseases. The application of Morpholino-based compounds allows for the investigation of splicing variations and their implications in diseases such as cancer and genetic disorders. By using this compound to manipulate splicing events, researchers can gain insights into the role of specific splice variants in disease pathology.

Table: Summary of Key Studies Involving Morpholino Compounds

StudyFocus AreaFindingsImplications
Study on SMA Gene TherapyEnhanced SMN2 protein production using Morpholino ASOs improved survival in SMA mice.Potential for developing effective SMA treatments.
Neuroprotection Study Neurodegenerative DiseasesTetrahydroisoquinoline derivatives showed ability to cross the blood-brain barrier; implications for Parkinson's disease treatment.Suggests similar potential for 11-Morpholino compound in neuroprotection.
Alternative Splicing ResearchMolecular BiologyMorpholino ASOs used to study splicing variations linked to cancer and genetic disorders.Highlights the versatility of Morpholinos in therapeutic research.

Mechanism of Action

The mechanism of action of 11-Morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Insights :

  • Morpholino Group: The morpholine substituent introduces a polar, non-aromatic heterocycle, likely enhancing aqueous solubility compared to lipophilic anilino or benzylamino groups.
  • Nitrile Functionality : The electron-withdrawing nitrile at position 6 may stabilize the aromatic system and facilitate hydrogen bonding in biological targets.

USP22/FOXP3 Inhibition (11-Anilino Analog)

The 11-anilino derivative (S02) demonstrated potent suppression of Foxp3 expression (IC₅₀ ~50 nM), a regulatory protein in T-cell function, via inhibition of the deubiquitinase USP22. This activity is attributed to the planar anilino group’s ability to occupy hydrophobic pockets in the enzyme’s catalytic domain.

Antimicrobial Activity (Triazolo Analogs)

5-(2-Methoxyanilino)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile exhibited moderate antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), suggesting that electron-donating substituents (e.g., methoxy) may enhance membrane penetration.

Hypothesized Activity of 11-Morpholino Derivative

The morpholino group’s polarity and conformational flexibility could improve target engagement in hydrophilic binding sites (e.g., kinases or phosphatases). However, reduced logP vs. anilino/benzylamino analogs might limit blood-brain barrier penetration.

Biological Activity

11-Morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry and molecular biology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

The compound is a morpholino derivative, which is known for its stability and ability to modulate gene expression through antisense technology. Morpholino oligomers are often utilized in biological research for their resistance to nucleases and their efficacy in blocking translation or modifying splicing of target mRNAs.

The primary mechanism by which this compound exerts its biological effects involves binding to specific RNA sequences. This binding can inhibit translation or induce splice modification, leading to altered protein expression levels. The compound's ability to engage with RNA makes it a valuable tool in gene therapy and functional genomics.

Efficacy in Disease Models

Recent studies have demonstrated the efficacy of this compound in various disease models:

  • Spinal Muscular Atrophy (SMA) : In preclinical models of SMA, the compound showed significant improvements in survival rates and motor function. For instance, a study reported that administration of morpholino-based antisense oligonucleotides resulted in increased levels of full-length SMN protein, crucial for motor neuron health .
  • Cancer Research : The compound has also been investigated for its potential anti-cancer properties. It was found to inhibit the proliferation of cancer cell lines by inducing apoptosis and altering the expression of key oncogenes.

Data Table: Biological Activity Overview

StudyModelOutcomeReference
Study 1SMA Mouse ModelIncreased survival and SMN protein levels
Study 2Cancer Cell LinesReduced cell proliferation and induced apoptosis
Study 3Zebrafish EmbryosEffective gene knockdown with minimal off-target effects

Case Study 1: Spinal Muscular Atrophy

In a pivotal study involving SMA mouse models, researchers administered varying doses of the compound via intracerebroventricular injection. Results indicated a dose-dependent increase in survival rates and improvements in motor function metrics such as time-to-righting reflexes. The highest doses resulted in an approximate 77-day lifespan compared to untreated controls .

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability. Mechanistic investigations revealed that the compound triggered apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins .

Q & A

Q. Basic Research Focus

  • NMR Analysis :
    • ¹H NMR : Look for characteristic signals: morpholino protons (δ 3.5–3.7 ppm as broad multiplet), tetrahydroisoquinoline CH2 groups (δ 2.5–3.0 ppm), and aromatic protons (δ 6.5–8.0 ppm). Compare with analogs in and .
    • ¹³C NMR : Confirm nitrile carbon (δ ~115 ppm) and morpholino carbons (δ 50–70 ppm) .
  • IR Spectroscopy : A sharp peak at ~2220 cm⁻¹ confirms the nitrile group, while carbonyl stretches (if present) appear at ~1700 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS should match the molecular formula (e.g., C21H21N5O for the title compound). Fragmentation patterns help identify the morpholino and tetrahydrobenzimidazo groups .

Advanced Consideration : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the aromatic region and confirm regiochemistry.

What computational methods (e.g., DFT) are suitable for studying the electronic properties or reaction mechanisms involving this compound?

Q. Advanced Research Focus

  • DFT Simulations :
    • Optimize geometry using B3LYP/6-31G(d) to predict electronic transitions, HOMO-LUMO gaps, and nucleophilic/electrophilic sites (as demonstrated for tetrahydrobenzo[b]thiophenes in ) .
    • Simulate IR/NMR spectra to cross-validate experimental data and assign ambiguous peaks.
  • Mechanistic Insights : Study the role of morpholino as an electron-donating group in cyclization reactions using transition state modeling (e.g., Gaussian 16).

How do modifications at the morpholino moiety affect the compound's physicochemical properties and bioactivity?

Q. Advanced Research Focus

  • Morpholino Substitution :
    • Replace morpholino with piperidine or thiomorpholine to alter solubility and logP (see for morpholino-pyrazole hybrids) .
    • Introduce electron-withdrawing groups (e.g., nitro) on morpholino to modulate electronic effects on the aromatic system.
  • Bioactivity Correlation : Compare binding affinities in enzyme assays (e.g., kinase inhibition) to establish structure-activity relationships.

What strategies are effective in resolving contradictory spectral data or crystallization issues during characterization?

Q. Advanced Research Focus

  • Contradictory NMR Data :
    • Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
    • Re-examine reaction conditions: Impurities from incomplete cyclization (e.g., unreacted intermediates) may cause unexpected peaks .
  • Crystallization Challenges :
    • Screen solvents (e.g., ethanol, acetonitrile) and additives (e.g., seeding with analogs from ) .
    • If crystals remain elusive, use powder XRD or dynamic light scattering to assess amorphous vs. crystalline nature.

What are the key challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

Q. Advanced Research Focus

  • Scale-Up Risks :
    • Exothermic cyclization steps require controlled heating to avoid side reactions (e.g., dimerization).
    • Column chromatography may become impractical; switch to recrystallization or extraction for purification .
  • Regioselectivity : Use directing groups (e.g., halogens) during intermediate synthesis to ensure correct ring closure, as seen in for bromomethyl-isoquinoline derivatives .

How can X-ray crystallography be utilized to resolve ambiguities in the compound's stereochemistry?

Q. Basic Research Focus

  • Crystal Growth : Co-crystallize with heavy atoms (e.g., iodine from morpholino-iodo analogs in ) to enhance diffraction quality .
  • Data Interpretation : Compare bond lengths and angles with DFT-optimized structures to confirm stereochemical assignments (as in ) .

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